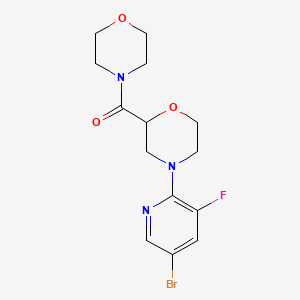![molecular formula C16H22N4O3 B12231749 2-Methoxy-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B12231749.png)
2-Methoxy-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one is a complex organic compound that features a unique structure combining a methoxy group, an imidazo[1,2-b]pyridazinyl moiety, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazinyl intermediate. This intermediate can be synthesized through the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . The resulting imidazo[1,2-b]pyridazinyl compound is then reacted with a piperidinyl derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[1,2-b]pyridazinyl moiety can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Methoxy-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties.
Industry: Used in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazinyl moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative that contains an imidazo[1,2-a]pyridine moiety.
Saripidem: An anxiolytic drug with a similar structure.
Olprione: A heart-failure drug that also features an imidazo[1,2-a]pyridine unit.
Uniqueness
2-Methoxy-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, potentially leading to novel applications in various fields.
Properties
Molecular Formula |
C16H22N4O3 |
|---|---|
Molecular Weight |
318.37 g/mol |
IUPAC Name |
2-methoxy-1-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H22N4O3/c1-12-9-20-14(17-12)3-4-15(18-20)23-10-13-5-7-19(8-6-13)16(21)11-22-2/h3-4,9,13H,5-8,10-11H2,1-2H3 |
InChI Key |
RSWRWCYWZQBSSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12231669.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12231671.png)


![N-methyl-N-{1-[(1,3-thiazol-5-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12231693.png)
![3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B12231698.png)
![4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B12231703.png)
![1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperidin-4-amine](/img/structure/B12231715.png)
![[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B12231727.png)
![N-cyclopropyl-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]morpholine-2-carboxamide](/img/structure/B12231733.png)
![5-Ethyl-2-({1-[(3-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12231741.png)
![4-{4-[(6-Methylpyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile](/img/structure/B12231745.png)

![N-tert-butyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide](/img/structure/B12231757.png)
